molecular formula C14H12N2S B2771045 1-m-Tolyl-1H-benzoimidazole-2-thiol CAS No. 438031-49-3

1-m-Tolyl-1H-benzoimidazole-2-thiol

Cat. No.: B2771045
CAS No.: 438031-49-3
M. Wt: 240.32
InChI Key: SLUZJTFXAQWSIK-UHFFFAOYSA-N
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Description

1-m-Tolyl-1H-benzoimidazole-2-thiol is a chemical compound with the molecular formula C14H12N2S and a molecular weight of 240.32. This compound is known for its applications in proteomics research and has a unique structure that includes a benzoimidazole ring substituted with a tolyl group and a thiol group .

Preparation Methods

The synthesis of 1-m-Tolyl-1H-benzoimidazole-2-thiol typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-m-Tolyl-1H-benzoimidazole-2-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-m-Tolyl-1H-benzoimidazole-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-m-Tolyl-1H-benzoimidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function and activity. The benzoimidazole ring can interact with various biological pathways, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

1-m-Tolyl-1H-benzoimidazole-2-thiol can be compared with other similar compounds such as:

    1-Phenyl-1H-benzoimidazole-2-thiol: Similar structure but with a phenyl group instead of a tolyl group.

    1-m-Tolyl-1H-benzoimidazole-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a thiol group.

    1-m-Tolyl-1H-benzoimidazole-2-amine: Similar structure but with an amine group instead of a thiol group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-(3-methylphenyl)-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)15-14(16)17/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUZJTFXAQWSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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